(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Overview
Description
“(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid” is a chemical compound with the molecular formula C14H25NO4 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of the amine with di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature . This is an example of an on-water reaction .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl ring, an acetic acid group, and a tert-butoxycarbonyl (Boc) group attached to an amino group . The Boc group is a common protecting group for amines in organic synthesis .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of this compound is the reaction of the amine with di-tert-butyl dicarbonate (Boc 2 O). This reaction forms the Boc-protected amine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.36 . It is a solid at room temperature . The InChI key for this compound is YOOHANJKYCQHED-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization :
- A study described the synthesis of Schiff base ligand from the amino acid [1-(aminomethyl)cyclohexyl]acetic acid and its reaction with metal ions, highlighting its potential in coordination chemistry (Ikram et al., 2015).
- The tert-butyloxycarbonyl group's quantitative cleavage from N-blocked amino acids and peptides was explored in a study, providing insights into analytical methods in peptide chemistry (Ehrlich-Rogozinski, 1974).
Polymer Synthesis and Properties :
- Research into the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, was conducted, revealing applications in the development of polymers with specific properties (Gao, Sanda, & Masuda, 2003).
- Another study focused on the synthesis of amino acid-derived poly(methylpropargyl ester)s, examining their chiroptical properties and helical structures, relevant for materials science applications (Qu, Sanda, & Masuda, 2009).
Molecular and Structural Studies :
- The conformation of a terminally protected dipeptide incorporating the tert-butoxycarbonyl amino acid was investigated, revealing insights into peptide structure and interactions (Wani et al., 2014).
- Research on the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester expanded the utility of nitrile vibration as a reporter in vibrational spectroscopy (Bazewicz et al., 2011).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl (boc) protected amino acids, which are commonly used in peptide synthesis . The Boc group is used to protect the amino group during peptide bond formation, preventing unwanted side reactions .
Mode of Action
The mode of action of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid is likely related to its role as a Boc-protected amino acid derivative. The Boc group can be selectively removed under acidic conditions without affecting other functional groups, allowing for the controlled synthesis of complex peptides .
Biochemical Pathways
As a boc-protected amino acid derivative, it is likely involved in the synthesis of peptides, which play crucial roles in various biological processes, including signal transduction, immune response, and cell regulation .
Pharmacokinetics
The boc group is known to be stable under physiological conditions, which may influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound are likely related to its role in peptide synthesis. By protecting the amino group during peptide bond formation, it allows for the controlled synthesis of complex peptides, which can have various biological effects depending on their structure .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions, which can be controlled to achieve selective deprotection during peptide synthesis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(9-11(16)17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHANJKYCQHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373152 | |
Record name | (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227626-60-0 | |
Record name | (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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